2-Ethyl-5-methylmorpholine
CAS No.: 858453-47-1
Cat. No.: VC4173297
Molecular Formula: C7H15NO
Molecular Weight: 129.203
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858453-47-1 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.203 |
IUPAC Name | 2-ethyl-5-methylmorpholine |
Standard InChI | InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | WISZZHKHSREDOZ-UHFFFAOYSA-N |
SMILES | CCC1CNC(CO1)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Ethyl-5-methylmorpholine belongs to the morpholine family, a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its IUPAC name, 2-ethyl-5-methylmorpholine, reflects the positions of the ethyl (-C₂H₅) and methyl (-CH₃) substituents on the morpholine ring . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.2 g/mol |
PubChem CID | 20201056 |
MDL Number | MFCD11652993 |
SMILES | CCC1CNC(CO1)C |
InChI Key | WISZZHKHSREDOZ-UHFFFAOYSA-N |
The Standard InChI string (InChI=1S/C7H15NO/c1-3-7-4-8-6(2)5-9-7/h6-8H,3-5H2,1-2H3
) confirms the stereochemistry and bonding pattern .
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2-ethyl-5-methylmorpholine are documented, morpholine derivatives are typically synthesized through:
-
Ring-Closing Reactions: Cyclization of β-amino alcohols using acid catalysts.
-
N-Alkylation: Substitution reactions on preformed morpholine rings.
A plausible route involves the reaction of 2-ethyl-5-methyl-1,2-oxazine with hydrogen gas in the presence of a palladium catalyst, though this hypothesis requires experimental validation. Comparative analysis with 5-ethyl-2-methylpyridine synthesis—which uses paraldehyde and ammonia—suggests potential for analogous aldehyde-amine condensations .
Industrial Production
American Elements® offers 2-ethyl-5-methylmorpholine in bulk quantities, with packaging options including :
-
5-gallon plastic pails (25 kg)
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Fiber/steel drums (up to 1 ton)
-
Argon/vacuum-sealed containers for air-sensitive handling
Custom synthesis services are available for high-purity grades (99%–99.999%), though yield optimization data remain proprietary.
Research Gaps and Future Directions
Priority Investigations
-
Stereochemical Effects: Determination of ring conformation (chair vs. boat) through X-ray crystallography.
-
Reactivity Studies: Exploration of N-oxide formation and quaternization reactions.
-
Biological Screening: In vitro assays for antimicrobial or enzyme-inhibitory activity.
Analytical Challenges
The lack of published NMR (¹H/¹³C) and IR spectra complicates compound identification. Collaborative efforts between academic and industrial laboratories could address this deficit while protecting proprietary synthesis data.
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